Oxazolidine, 2-ethyl-2-methyl-

Description

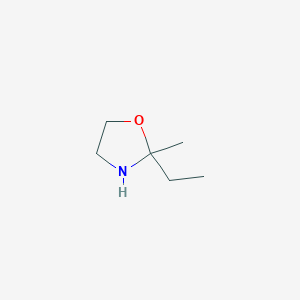

2-Ethyl-2-methyl-oxazolidine is a five-membered heterocyclic compound featuring an oxygen and nitrogen atom within its ring structure. The substituents—ethyl and methyl groups—at the 2-position confer steric and electronic effects that influence its reactivity, stability, and applications. Oxazolidines are widely utilized in pharmaceuticals (e.g., antibiotic intermediates), agrochemicals (e.g., herbicide safeners), and materials science (e.g., stimuli-responsive sensors) due to their versatile synthetic adaptability and functional diversity .

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSRVCJDFTLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299107 | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17026-89-0 | |

| Record name | NSC128273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine, 2-ethyl-2-methyl-, can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetaldehyde can yield the desired oxazolidine derivative .

Industrial Production Methods

In industrial settings, the production of oxazolidine, 2-ethyl-2-methyl-, often involves multicomponent reactions. These reactions can be carried out in a continuous flow system, which allows for better control over reaction conditions and yields. The use of metal-free domino annulation or transition metal-catalyzed cascade reactions has been reported to produce high yields of functionalized oxazolidines .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 2-ethyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of substituents on the ring and the reaction conditions.

Common Reagents and Conditions

Oxidation: Oxidation of oxazolidine can be achieved using reagents such as manganese dioxide or bromotrichloromethane.

Reduction: Reduction of oxazolidine can be carried out using hydrogenation catalysts such as palladium on carbon. This reaction converts the oxazolidine ring into a more saturated structure.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxazoles, reduced oxazolidines, and substituted oxazolidine derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Scientific Research Applications

- Chemical Synthesis: Oxazolidine, 2-ethyl-2-methyl-, serves as a key intermediate in the synthesis of various biologically active compounds. It is also used as a chiral auxiliary in asymmetric synthesis.

- Drug Development: Oxazolidine derivatives act as building blocks for the development of new drugs.

- Industrial Applications: This compound is used in the production of polymers and as a stabilizer for various chemical processes. Its ability to undergo diverse chemical reactions makes it a valuable compound in the development of new materials and catalysts.

- Polyurethane Systems: Oxazolidine can be used as a latent curing agent of a single-component polyurethane system and a water scavenger of a single-component or two-component polyurethane system . Oxazolidine-based moisture scavengers are commonly used in polyurethane coating systems due to their generally good toxicity characteristics and rapid action .

- Enzyme Modulation: The biological activity of oxazolidine, 2-ethyl-2-methyl-, is primarily attributed to its ability to form stable complexes with various molecular targets, such as enzymes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity, making it a valuable scaffold in drug design.

- Antimicrobial Effects: Research has demonstrated that oxazolidine derivatives exhibit significant biological activities, including antimicrobial effects. A study highlighted the compound's ability to inhibit the MsrA pump, enhancing the efficacy of traditional antibiotics like erythromycin.

- Cancer Therapy: Oxazolidine derivatives have potential applications in cancer therapy.

Case Studies

- Toxicological Assessment: A study conducted on Sprague-Dawley rats evaluated the acute toxicity of oxazolidine-based compounds. Rats were administered varying doses (2000 to 5000 mg/kg) of Zoldine MS-Plus (containing oxazolidine derivatives). Observations included dose-dependent lethality and significant pathological changes in liver and kidney tissues. Histopathological examinations revealed centrilobular hepatocytic enlargement and renal hyperplasia, indicating potential organ toxicity at high doses.

- Antimicrobial Activity: In another study focused on antimicrobial properties, various oxazolidinone derivatives were synthesized and tested against microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, comparable to established antibiotics like linezolid. The mechanism involved inhibition of bacterial protein synthesis by targeting the ribosomal subunits.

- Preparation of Novel Oxazolidine: A preparation method of 2-methyl-2-ethyl-3-hydroxyethyl-1, 3-oxazolidine involves adding 107g of diethanolamine, 120mL of cyclohexane and 12g of potassium carbonate into a reaction kettle, introducing nitrogen, evacuating, stirring and mixing uniformly, slowly dripping 145g of methyl ethyl ketone when the feed liquid in the kettle is heated to 50 ℃, and continuously reacting for 6 hours at 50 ℃ .

Other Applications

Mechanism of Action

The mechanism of action of oxazolidine, 2-ethyl-2-methyl-, involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity and function. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity for these targets .

In chemical reactions, oxazolidine, 2-ethyl-2-methyl-, acts as a versatile intermediate, facilitating the formation of various products through its reactivity with different reagents. The ring structure provides a stable framework for these reactions, allowing for the efficient synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Thiazolidine Derivatives

Thiazolidines, which replace the oxygen atom in oxazolidine with sulfur, exhibit distinct electronic and steric profiles. For example:

- Bioactivity: Thiazolidines are known for antiviral and antidiabetic properties, whereas oxazolidines like 2-ethyl-2-methyl-oxazolidine are more prevalent as herbicide safeners and chiral synthons .

- Synthetic Routes : Thiazolidines are often synthesized via thio-Michael additions, while oxazolidines like 2-ethyl-2-methyl-oxazolidine are generated through multi-component reactions involving epoxides and amines, enabling higher stereochemical control .

Table 1: Structural and Functional Differences

| Property | 2-Ethyl-2-Methyl-Oxazolidine | Thiazolidine Derivatives |

|---|---|---|

| Heteroatoms | O, N | S, N |

| Key Applications | Safeners, chemosensors | Antivirals, antidiabetics |

| Common Synthesis Method | Multi-component reactions | Thio-Michael additions |

| Steric Effects | High (due to ethyl/methyl) | Moderate |

Comparison with 3-Dichloroacetyl Oxazolidines

3-Dichloroacetyl-substituted oxazolidines (e.g., herbicide safeners) differ significantly in reactivity and application:

- Substituent Effects : The dichloroacetyl group enhances electrophilicity, improving interaction with herbicide target sites. In contrast, 2-ethyl-2-methyl-oxazolidine’s alkyl groups provide steric protection, reducing unintended hydrolysis .

- Biological Efficacy : 3-Dichloroacetyl derivatives show higher safener activity in crops like maize, while 2-ethyl-2-methyl derivatives may excel in stability under varying pH conditions .

Comparison with Spiropyrans (Stimuli-Chromic Materials)

Oxazolidines like 2-ethyl-2-methyl-oxazolidine are emerging as alternatives to spiropyrans in chemosensors:

- Sensitivity : Oxazolidines exhibit hydrochromism and acidochromism, whereas spiropyrans rely on photochromism. This makes oxazolidines preferable in aqueous environments .

- Selectivity : Substituents on oxazolidines (e.g., ethyl/methyl) fine-tune metal-ion selectivity. For instance, 2-ethyl-2-methyl-oxazolidine may show enhanced selectivity for transition metals due to increased lipophilicity .

Biological Activity

Overview

Oxazolidine, 2-ethyl-2-methyl- (CAS Number: 17026-89-0) is a five-membered heterocyclic compound featuring one nitrogen and one oxygen atom within its ring structure. This compound is recognized for its diverse chemical and biological applications, particularly in medicinal chemistry and material science. The biological activity of oxazolidine derivatives, including 2-ethyl-2-methyl-, has been the subject of extensive research due to their potential therapeutic effects.

The biological activity of oxazolidine, 2-ethyl-2-methyl-, is primarily attributed to its ability to form stable complexes with various molecular targets, such as enzymes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity, making it a valuable scaffold in drug design.

Biological Studies and Findings

Research has demonstrated that oxazolidine derivatives exhibit significant biological activities, including antimicrobial effects and potential applications in cancer therapy. A notable study highlighted the compound's ability to inhibit the MsrA pump, enhancing the efficacy of traditional antibiotics like erythromycin. This was confirmed through docking analysis, which revealed specific hydrogen bonding interactions within the MsrA protein's ATP binding site .

Case Studies

- Toxicological Assessment : A study conducted on Sprague-Dawley rats evaluated the acute toxicity of oxazolidine-based compounds. Rats were administered varying doses (2000 to 5000 mg/kg) of Zoldine MS-Plus (containing oxazolidine derivatives). Observations included dose-dependent lethality and significant pathological changes in liver and kidney tissues. Histopathological examinations revealed centrilobular hepatocytic enlargement and renal hyperplasia, indicating potential organ toxicity at high doses .

- Antimicrobial Activity : In another study focused on antimicrobial properties, various oxazolidinone derivatives were synthesized and tested against microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, comparable to established antibiotics like linezolid. The mechanism involved inhibition of bacterial protein synthesis by targeting the ribosomal subunits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of oxazolidine, 2-ethyl-2-methyl-, it is useful to compare it with related compounds such as oxazolidinones and oxazolines.

| Compound Type | Key Features | Applications |

|---|---|---|

| Oxazolidinones | Primarily used as antibacterial agents | Treatment of bacterial infections |

| Oxazolines | Used as ligands in catalysis | Organic synthesis intermediates |

| Oxazolidines | Versatile reactivity; forms stable complexes | Drug development; polymer production |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-ethyl-2-methyloxazolidine, and how can purity be validated post-synthesis?

- Methodological Answer : The compound can be synthesized via ethoxycarbonylketene-induced electrophilic cyclization of alkyl 2-diazo-3-oxoalkanoates, as described in optimized protocols . Post-synthesis validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Cross-referencing analytical data (e.g., IR, mass spectrometry) with established literature values is critical to confirm identity .

Q. How should researchers handle safety protocols for 2-ethyl-2-methyloxazolidine in laboratory settings?

- Methodological Answer : Adhere to standardized safety measures for oxazolidine derivatives:

- Inhalation : Immediately move to fresh air; administer artificial respiration if needed .

- Skin/eye contact : Rinse with copious water (15+ minutes for eyes) and consult a physician .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .

Lab personnel must be trained in hazard identification and emergency response, as outlined in chemical safety frameworks .

Q. What are the key spectroscopic techniques for characterizing 2-ethyl-2-methyloxazolidine?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions and ring structure. Compare chemical shifts with analogous oxazolidines (e.g., δ 1.2–1.5 ppm for ethyl/methyl groups) .

- IR Spectroscopy : Identify characteristic C-O-C stretching (1050–1150 cm⁻¹) and N-H bending (if applicable) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 129 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2-ethyl-2-methyloxazolidine?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature). To address this:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., anhydrous DMF, 80°C) .

- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes .

- Literature Meta-Analysis : Systematically review studies for methodological differences (e.g., catalyst loading, purification methods) .

Q. What experimental designs are optimal for studying the stability of 2-ethyl-2-methyloxazolidine under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC and kinetic modeling .

- Surface Reactivity Studies : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to assess interactions with common lab surfaces (glass, stainless steel) .

- Oxidative Stability : Employ radical initiators (e.g., AIBN) to simulate oxidative stress and track byproducts via GC-MS .

Q. How can 2-ethyl-2-methyloxazolidine be applied in advanced materials research?

- Methodological Answer :

- Polymer Modification : Incorporate the compound as a monomer in polyurethane or epoxy resins. Evaluate mechanical properties (tensile strength, Tg) via DMA and TGA .

- Catalysis : Test its efficacy as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling). Compare turnover frequencies (TOF) with traditional ligands .

- Drug Delivery : Formulate pH-responsive micelles using amphiphilic derivatives. Assess release kinetics in simulated physiological buffers .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., solvent grade, stirring rate) and share raw datasets in supplementary materials .

- Ethical Compliance : Ensure adherence to institutional safety review boards and chemical disposal regulations .

- Literature Review : Prioritize peer-reviewed journals (via PubMed, Web of Science) over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.